

Vmat2-IN-4: A Technical Guide to VMAT2 Binding Affinity

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Compound of Interest

Compound Name: Vmat2-IN-4

Cat. No.: B15571187

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This technical guide provides an in-depth overview of the binding affinity of **Vmat2-IN-4** for the Vesicular Monoamine Transporter 2 (VMAT2). **Vmat2-IN-4**, also identified as compound 11f in primary literature, is a potent inhibitor of VMAT2 and serves as a valuable tool in neuroscience research, particularly in studies related to monoaminergic neurotransmission and associated disorders.^{[1][2]}

Core Concepts: VMAT2 Function and Inhibition

Vesicular Monoamine Transporter 2 (VMAT2) is a crucial protein in the central nervous system responsible for packaging monoamine neurotransmitters—such as dopamine, norepinephrine, serotonin, and histamine—from the neuronal cytoplasm into synaptic vesicles.^{[3][4][5]} This process is essential for the storage and subsequent release of these neurotransmitters into the synaptic cleft. The transport mechanism is an ATP-dependent process that utilizes a proton gradient across the vesicular membrane.^[3]

Inhibition of VMAT2 disrupts this packaging process, leading to a depletion of vesicular monoamines and a subsequent reduction in their release. This mechanism is a key therapeutic strategy for managing hyperkinetic movement disorders like Huntington's disease and tardive dyskinesia.^{[6][7]} **Vmat2-IN-4** acts as an inhibitor of this transporter.

Quantitative Binding Affinity of Vmat2-IN-4

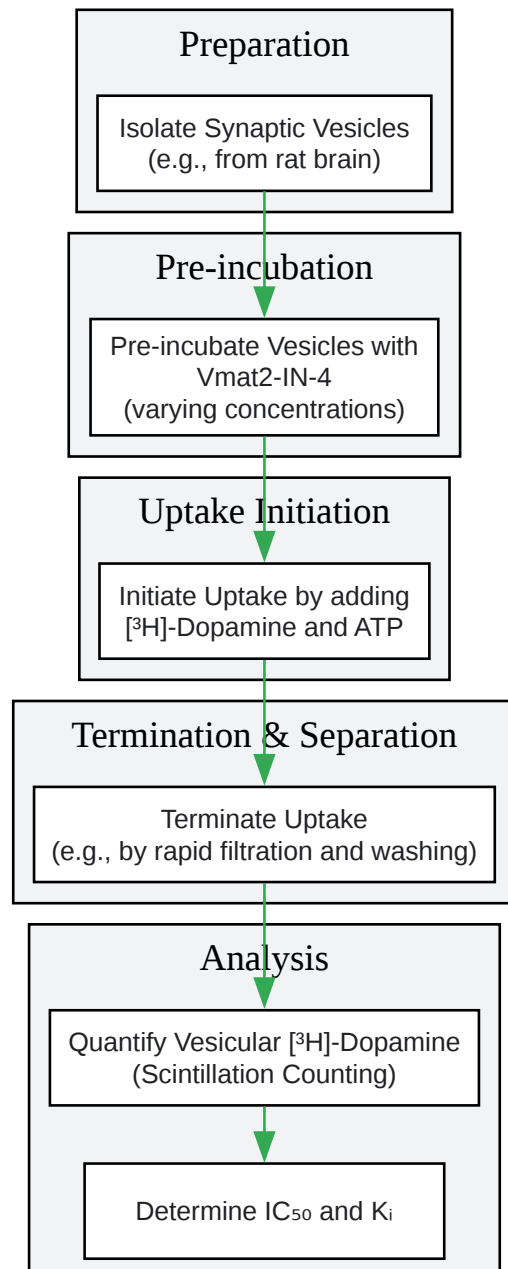
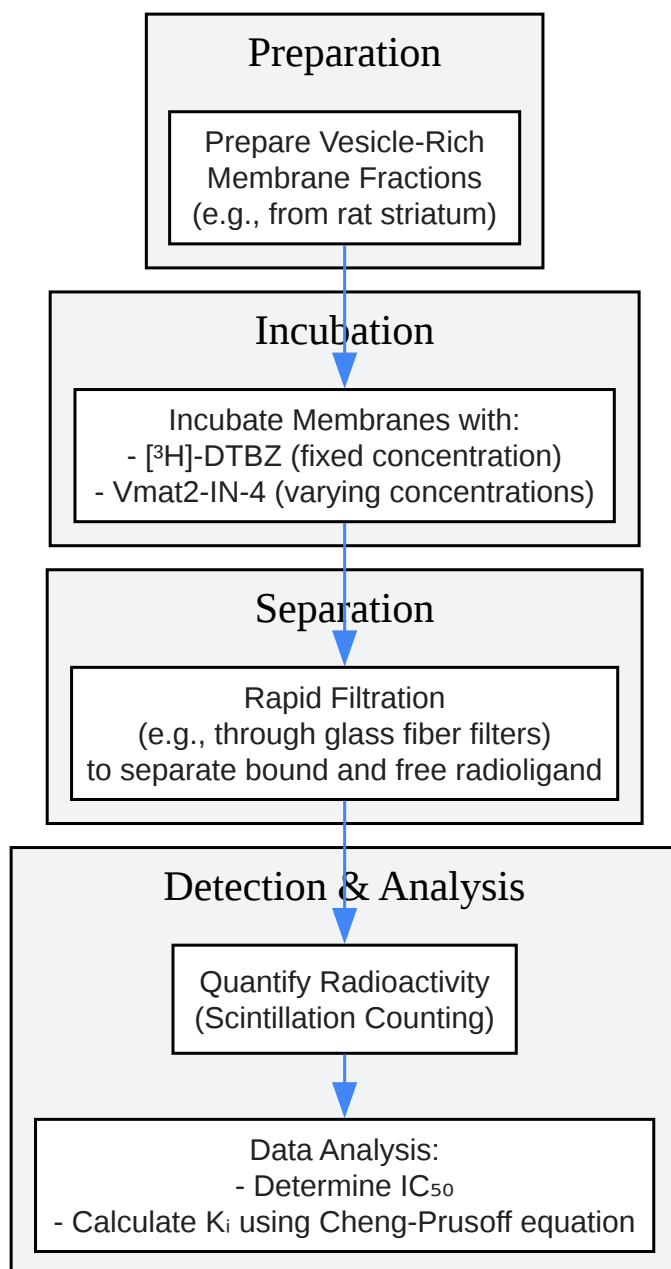
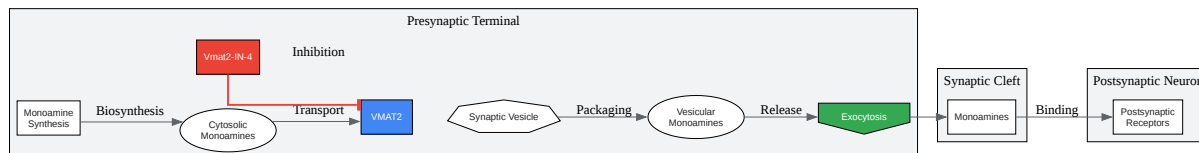
The binding affinity of **Vmat2-IN-4** for VMAT2 has been quantified through competitive radioligand binding assays and dopamine uptake inhibition studies. The key affinity parameters are summarized in the table below.

Ligand / Substrate	Assay Type	Quantitative Metric	Value (nM)	Reference
[³ H]-Dihydrotetrabenzine ([³ H]-DTBZ)	Competitive Binding Assay	K _i	560	[1] [2] [8] [9]
[³ H]-Dopamine ([³ H]-DA)	Uptake Inhibition Assay	K _i	45	[1] [2] [8] [9]

Table 1: VMAT2 Binding and Inhibition Data for **Vmat2-IN-4**.

Signaling and Functional Pathway of VMAT2

The following diagram illustrates the role of VMAT2 in a monoaminergic neuron and the mechanism of its inhibition.



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